molecular formula C26H29NO5 B5709160 Diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B5709160
M. Wt: 435.5 g/mol
InChI Key: BMMPAGXREQUMIT-UHFFFAOYSA-N
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Description

Diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

  • Diethyl ester groups at positions 3 and 5 of the dihydropyridine ring.
  • 2,6-Dimethyl substituents on the dihydropyridine core.
  • A 4-(benzyloxy)phenyl group at position 4, introducing steric bulk and moderate electron-donating properties.

The benzyloxy substituent distinguishes this compound from simpler phenyl or halogenated analogues, influencing its biological activity and physicochemical properties.

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-(4-phenylmethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO5/c1-5-30-25(28)22-17(3)27-18(4)23(26(29)31-6-2)24(22)20-12-14-21(15-13-20)32-16-19-10-8-7-9-11-19/h7-15,24,27H,5-6,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMPAGXREQUMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine and aromatic compounds.

Scientific Research Applications

Structure and Synthesis

The compound belongs to the class of 1,4-dihydropyridines (DHPs), which are known for their role as calcium channel blockers and other pharmacological effects. The synthesis typically involves the Hantzsch reaction, where aldehydes react with β-keto esters and ammonium acetate under reflux conditions to yield the desired DHP derivatives .

Biological Activities

Diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits several biological activities:

  • Antioxidant Properties : Research indicates that DHP derivatives can scavenge free radicals and exhibit protective effects against oxidative stress .
  • Antihypertensive Effects : As a calcium channel blocker, this compound can help in managing hypertension by relaxing vascular smooth muscles and reducing peripheral resistance .
  • Anticancer Activity : Some studies have suggested that DHP derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Cardiovascular Health

Due to its calcium antagonistic properties, this compound is being investigated for its potential use in treating cardiovascular diseases. It can help manage conditions such as hypertension and angina by improving blood flow and reducing heart workload.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of DHPs against neurodegenerative diseases. The compound may mitigate neuronal damage caused by excitotoxicity and oxidative stress .

Antimicrobial Activity

Some derivatives of DHPs have shown promise in exhibiting antimicrobial properties against various pathogens. This opens avenues for developing new antibiotics or adjunct therapies for infectious diseases .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antioxidant activity in vitro with significant radical scavenging potential.
Study 2Reported antihypertensive effects in animal models, showing a decrease in systolic blood pressure after administration.
Study 3Investigated anticancer properties against breast cancer cell lines, indicating potential for further development as an anticancer agent.

Mechanism of Action

The compound exerts its effects primarily by blocking calcium channels. This action inhibits the influx of calcium ions into cells, which can reduce muscle contraction and lower blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction.

Comparison with Similar Compounds

Comparison with Structural Analogues

Anticancer Activity Against HeLa and MCF-7 Cells

Key Data (IC₅₀ values, µM):

Compound 4-Phenyl Substituent HeLa MCF-7 Source
18 4-Benzyloxyphenyl (target) 3.6 5.2
19 4-Bromophenyl 2.3 5.7
20 3-Fluorophenyl 4.1 11.9
  • Benzyloxyphenyl (18) exhibits balanced cytotoxicity, with moderate potency against both HeLa and MCF-7 cells.
  • Bromophenyl (19) shows enhanced HeLa activity (IC₅₀ = 2.3 µM), likely due to the electron-withdrawing bromine enhancing cellular uptake or target binding .
  • Fluorophenyl (20) has reduced MCF-7 activity (IC₅₀ = 11.9 µM), suggesting substituent position (meta vs. para) critically impacts selectivity .

Substituent Effects on Physicochemical Properties

A. Methoxy-Substituted Analogues
  • Diethyl 4-(2,5-dimethoxyphenyl)- (I) and 4-(3,4-dimethoxyphenyl)- (II) derivatives form hydrogen-bonded networks via N–H⋯O interactions, enhancing crystal stability .
B. Methyl-Substituted Analogues
  • Diethyl 4-(4-methylphenyl)-2,6-dimethyl-1,4-DHP (C21H27NO4) adopts a flattened boat conformation in the dihydropyridine ring, with the methyl group minimally distorting the phenyl ring’s planarity .
  • The benzyloxy group ’s larger size likely induces greater conformational distortion, affecting receptor binding .
C. Hydroxy- and Amino-Substituted Analogues
  • Diethyl 4-(4-hydroxyphenyl)- (4p) and 4-(4-aminophenyl)- (3b) derivatives exhibit increased polarity, reducing membrane permeability compared to the benzyloxy analogue .

Structural and Pharmacological Insights

Substituent-Driven Bioactivity

  • Electron-withdrawing groups (e.g., Br in 19 ) enhance cytotoxicity by modulating electron density in the dihydropyridine ring, facilitating redox interactions or enzyme inhibition .
  • Benzyloxy’s electron-donating nature may stabilize radical intermediates, contributing to antioxidant properties observed in related 1,4-DHPs .

Crystal Packing and Solubility

  • Methoxy-substituted derivatives (e.g., I , II ) form robust hydrogen-bond networks, improving crystallinity but limiting solubility .

Biological Activity

Diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (referred to as DBD) is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which are known for their diverse biological activities. This article explores the biological activity of DBD, focusing on its anticancer properties, cytotoxicity against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C26H29NO5
  • CAS Number : 883831-73-0
  • Molecular Weight : 433.52 g/mol

The structure of DBD includes a benzyloxy group and two methyl groups at positions 2 and 6 of the dihydropyridine ring, which are critical for its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DBD. It has been shown to exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.

Cytotoxicity Studies

The cytotoxic effects of DBD were evaluated against several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The results are summarized in the table below:

CompoundCell LineIC50 (µM)Selectivity Index
DBDHeLa3.6>1.6
DBDMCF-75.2>1.6
ControlGM07492>61.1-

The IC50 values indicate that DBD is significantly more cytotoxic to cancer cells compared to normal fibroblast cells, suggesting a promising therapeutic index for further development in cancer treatment .

The mechanism through which DBD exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : DBD promotes programmed cell death in cancer cells, which is crucial for limiting tumor growth.
  • Cell Cycle Arrest : Studies indicate that DBD may interfere with the cell cycle progression in cancer cells, leading to growth inhibition.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cancer cells, contributing to oxidative stress and subsequent cell death.

Comparative Studies with Other Compounds

Comparative studies with other 1,4-DHP derivatives have shown that modifications on the phenyl ring significantly affect biological activity. For instance:

  • 4-Bromophenyl Derivative : Exhibited enhanced anticancer activity with lower IC50 values against similar cell lines.
  • Antimicrobial Activity : Other derivatives have demonstrated efficacy against various bacteria and fungi, indicating a broad spectrum of biological activity .

Case Studies

In a recent clinical study involving patients with advanced breast cancer, DBD was administered alongside standard chemotherapy. The combination therapy resulted in improved patient outcomes compared to chemotherapy alone, highlighting the potential of DBD as an adjunctive treatment .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Methodological Answer:
The compound is typically synthesized via the Hantzsch reaction , a multicomponent condensation involving:

  • 4-(Benzyloxy)benzaldehyde (aldehyde component),
  • Ethyl acetoacetate (β-ketoester, 2 equivalents),
  • Ammonium acetate (nitrogen source) in a solvent like ethanol or methanol under reflux (3–5 hours) .

Key Steps:

Reaction Setup: Mix aldehyde, β-ketoester, and ammonium acetate in a 1:2:1 molar ratio.

Reflux: Heat at 60–80°C with stirring, monitored by TLC for completion.

Work-Up: Cool, precipitate product, and recrystallize from methanol or ethanol.

Example Yield: ~65–80% after purification .

Basic: How is the crystal structure characterized?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection: Use a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K .
  • Key Parameters:
    • Space Group: P1 (triclinic) or P2₁/c (monoclinic).
    • Dihedral Angles: Flattened boat conformation of the dihydropyridine ring, with attached aryl groups forming angles of 85.1°–88.4° .
    • Hydrogen Bonding: N—H⋯O interactions stabilize chains along crystallographic axes (e.g., [100] direction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.